6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates in the presence of a suitable catalyst can yield the desired thieno[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic structures. Examples include:
Uniqueness
What sets 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of a thieno[2,3-d]pyrimidine core with a pyridin-3-yl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9N3OS |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3OS/c1-7-5-9-11(16)14-10(15-12(9)17-7)8-3-2-4-13-6-8/h2-6H,1H3,(H,14,15,16) |
InChI Key |
HEMFJVKKVABIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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